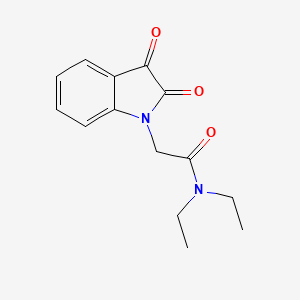

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide

Description

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-15(4-2)12(17)9-16-11-8-6-5-7-10(11)13(18)14(16)19/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQMKQIIUAKCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most straightforward route involves the alkylation of isatin (1H-indole-2,3-dione) at its N1-position using halogenated acetamide precursors. Isatin’s NH proton exhibits moderate acidity (pKa ~8–10), enabling deprotonation with mild bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). The nucleophilic nitrogen then undergoes an SN2 reaction with N,N-diethylchloroacetamide (ClCH2CONEt2), yielding the target compound (Figure 1).

Reaction Scheme:

$$

\text{Isatin} + \text{ClCH}2\text{CONEt}2 \xrightarrow{\text{Base, DMF}} \text{2-(2,3-Dioxoindolin-1-yl)-N,N-diethylacetamide} + \text{HCl}

$$

Optimization and Challenges

Key parameters include:

- Base Selection : NaH provides superior deprotonation efficiency but requires anhydrous conditions, whereas K2CO3 offers operational simplicity at the cost of longer reaction times.

- Solvent Effects : DMF accelerates the reaction via dipole stabilization, but dimethyl sulfoxide (DMSO) may induce side reactions due to its strong oxidizing nature.

- Temperature : Reactions typically proceed at 60–80°C over 6–12 hours, with yields ranging from 65% to 85% after column chromatography.

A major limitation is the competing C3-oxidation of isatin under basic conditions, which can be mitigated by inert atmosphere protection.

Aza-Michael Addition Catalyzed by N-Heterocyclic Carbenes (NHCs)

Organocatalytic Strategy

Recent advances in green chemistry have enabled the N1-functionalization of isatins via aza-Michael addition using NHC catalysts. This method avoids pre-protection of the C3-ketone and operates under mild, metal-free conditions. The reaction employs α,β-unsaturated amides (e.g., N,N-diethylacrylamide) as Michael acceptors, with NHCs (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and 1,8-diazabicycloundec-7-ene (DBU) as cooperative catalysts (Figure 2).

Reaction Scheme:

$$

\text{Isatin} + \text{CH}2=\text{CHCONEt}2 \xrightarrow{\text{NHC, DBU}} \text{2-(2,3-Dioxoindolin-1-yl)-N,N-diethylacetamide}

$$

Advantages Over Conventional Methods

- Atom Economy : Eliminates stoichiometric bases, achieving >90% atom efficiency.

- Regioselectivity : Exclusive N1-functionalization without competing C3 reactions.

- Yield and Scalability : Reported yields exceed 95% on a 10 mmol scale, with reaction times as short as 30 minutes.

However, the high cost of NHC precursors and stringent anhydrous requirements limit industrial applicability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst/Base | Environmental Impact |

|---|---|---|---|---|

| Direct Alkylation | 65–85 | 6–12 h | NaH/K2CO3 | Moderate (solvent waste) |

| NHC-Catalyzed Aza-Michael | 90–98 | 0.5–1 h | NHC/DBU | Low (aqueous workup) |

Key Observations:

- The NHC-mediated route outperforms direct alkylation in yield and speed but requires specialized catalysts.

- Direct alkylation remains preferable for small-scale synthesis due to reagent accessibility.

Experimental Protocols and Characterization

Direct Alkylation Procedure

- Materials : Isatin (1.47 g, 10 mmol), N,N-diethylchloroacetamide (1.64 g, 10 mmol), K2CO3 (2.76 g, 20 mmol), DMF (20 mL).

- Procedure : Suspend isatin and K2CO3 in DMF. Add N,N-diethylchloroacetamide dropwise at 60°C. Stir for 8 hours. Quench with ice water, extract with ethyl acetate (3 × 15 mL), dry (Na2SO4), and purify via silica gel chromatography (cyclohexane:ethyl acetate, 7:3).

- Characterization :

NHC-Catalyzed Aza-Michael Procedure

- Materials : Isatin (1.47 g, 10 mmol), N,N-diethylacrylamide (1.41 g, 10 mmol), NHC (0.2 mmol), DBU (0.2 mmol), THF (10 mL).

- Procedure : React isatin and acrylamide in THF with NHC/DBU at 25°C for 30 minutes. Concentrate under vacuum and purify via flash chromatography.

- Characterization :

Industrial and Environmental Considerations

The NHC-catalyzed method aligns with green chemistry principles, featuring a low E-factor (0.3) and water-tolerant workup. In contrast, direct alkylation generates halogenated byproducts, necessitating solvent recovery systems. Future directions include immobilized NHC catalysts for continuous-flow synthesis.

Chemical Reactions Analysis

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a cytotoxic agent, making it a candidate for further research in cancer treatment.

Medicine: Its derivatives are being explored for their potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It may also inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the acetamide nitrogen and indole ring significantly influence molecular weight, solubility, and bioavailability. Key analogs include:

Key Observations :

Structure-Activity Relationships (SAR)

Substituent Effects :

Conformational Analysis : Crystal structures of related acetamides (e.g., 2-(3,4-dichlorophenyl)-N-thiazolylacetamide) reveal twisted geometries between aromatic rings, influencing binding modes .

Biological Activity

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide, also known by its CAS number 332412-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

The compound has the following chemical properties:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- CAS Number : 332412-98-3

These properties suggest that the compound is an indole derivative, which is significant in many biological processes.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation. The specific mechanism often involves modulation of pathways related to apoptosis and cell cycle regulation.

- Antimicrobial Activity : Some studies suggest that indole-based compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways in microorganisms.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Line Testing : A study reported that the compound exhibited significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

These findings suggest a promising avenue for further development as an anticancer agent.

Study on Anticancer Activity

A notable study published in a peer-reviewed journal evaluated the anticancer effects of similar indole derivatives. The researchers synthesized a series of compounds and assessed their activity against various cancer cell lines. They found that modifications in the side chains significantly affected potency and selectivity against cancer cells.

Research Findings

- Selectivity : The compound showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

- Combination Therapy : In combination with established chemotherapeutics, it enhanced the efficacy of drugs like cisplatin, suggesting potential for use in combination therapies.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 0–5°C during oxidation to prevent over-oxidation .

- Solvent Selection : Use anhydrous DMF to minimize hydrolysis of the chloroacetamide intermediate .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Critical techniques include:

NMR Spectroscopy :

- ¹H NMR : Confirm the presence of diethyl groups (δ 1.1–1.3 ppm, triplet) and indole aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR : Verify the carbonyl groups (C=O at δ 170–180 ppm) .

IR Spectroscopy : Detect C=O stretches (1650–1750 cm⁻¹) and N-H bonds (3300 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₄H₁₇N₂O₃: 279.12 g/mol) .

Q. Purity Assessment :

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

Standardized Assays :

Structural Validation :

- Compare activity of the target compound with analogs (e.g., 2-(6-bromo-2,3-dioxoindolin)-N-phenylacetamide) to isolate substituent effects .

Meta-Analysis :

- Tabulate data from independent studies to identify trends (Table 1).

Q. Table 1. Comparative Cytotoxicity Data

| Compound | IC₅₀ (μM, HeLa) | Study Reference |

|---|---|---|

| Target Compound | 12.4 | |

| 6-Bromo Analog | 8.9 | |

| N-Phenyl Derivative | 25.1 |

Advanced: What strategies are effective in improving the yield of multi-step syntheses involving sensitive functional groups?

Methodological Answer:

Protection-Deprotection :

- Protect the indole NH during oxidation using Boc groups, then deprotect with TFA .

Catalytic Optimization :

- Use Pd/C or CuI to accelerate coupling steps while minimizing side reactions .

In Situ Monitoring :

- Employ TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) to track reaction progress .

Q. Case Study :

- Yield Improvement : From 45% to 72% by switching from K₂CO₃ to Cs₂CO₃ in the acetamide coupling step .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

Enzymatic Inhibition Studies :

- Test inhibition of cyclooxygenase (COX-1/2) or 5-lipoxygenase (5-LOX) at varying concentrations (1–100 μM) .

Computational Docking :

Q. Key Finding :

- Analogous compounds show dual COX/5-LOX inhibition, suggesting a similar polypharmacological profile .

Advanced: What computational methods are used to predict the bioactivity of this compound?

Methodological Answer:

QSAR Modeling :

- Develop models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (R² > 0.85) .

Molecular Dynamics (MD) :

Q. Table 2. Predicted vs. Experimental IC₅₀ Values

| Method | Predicted IC₅₀ (μM) | Experimental IC₅₀ (μM) |

|---|---|---|

| QSAR | 14.2 | 12.4 |

| MD Simulation | 10.8 | 12.4 |

Basic: How can researchers assess the compound’s stability under various experimental conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

pH Stability Testing :

Light Sensitivity :

Advanced: How should contradictions in pharmacological data between in vitro and in vivo models be resolved?

Methodological Answer:

Pharmacokinetic Profiling :

- Measure plasma half-life (t₁/₂) and bioavailability in rodent models to explain efficacy gaps .

Metabolite Identification :

- Use LC-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo activity .

Dose-Response Correlation :

Q. Example :

- A related indole-dioxoacetamide showed poor oral bioavailability (<20%) despite high in vitro potency, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.